Cas no 851719-00-1 (N-{3-5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

N-{3-5-(3-ニトロフェニル)-1-(チオフェン-2-カルボニル)-4,5-ジヒドロ-1H-ピラゾール-3-イルフェニル}メタンスルホンアミドは、複雑な分子構造を持つ有機化合物です。この化合物は、ニトロフェニル基とチオフェンカルボニル基を有するピラゾリン骨格を特徴とし、高い分子多様性を示します。メタンスルホンアミド基の導入により、優れた溶解性と生体適合性が期待されます。医薬品中間体や材料科学分野での応用が考えられ、特に電子供与性と電子吸引性基を併せ持つことから、非線形光学材料や有機半導体の開発における潜在的可能性が注目されています。その特異な構造は、分子設計の柔軟性と機能性の最適化に寄与します。

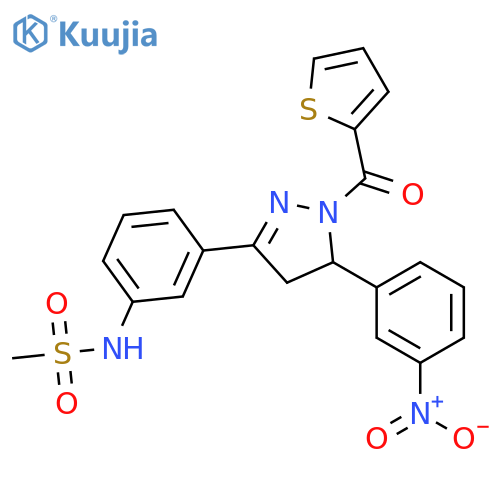

851719-00-1 structure

商品名:N-{3-5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide

N-{3-5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-{3-5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide

- Methanesulfonamide, N-[3-[4,5-dihydro-5-(3-nitrophenyl)-1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]phenyl]-

- 851719-00-1

- N-[3-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- AKOS024588190

- N-(3-(5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- F0621-0583

- N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

-

- インチ: 1S/C21H18N4O5S2/c1-32(29,30)23-16-7-2-5-14(11-16)18-13-19(15-6-3-8-17(12-15)25(27)28)24(22-18)21(26)20-9-4-10-31-20/h2-12,19,23H,13H2,1H3

- InChIKey: QUTMMLOTNPFURZ-UHFFFAOYSA-N

- ほほえんだ: CS(NC1=CC=CC(C2CC(C3=CC=CC([N+]([O-])=O)=C3)N(C(C3SC=CC=3)=O)N=2)=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 470.07186203g/mol

- どういたいしつりょう: 470.07186203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 853

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 161Ų

じっけんとくせい

- 密度みつど: 1.50±0.1 g/cm3(Predicted)

- ふってん: 659.3±65.0 °C(Predicted)

- 酸性度係数(pKa): 8.16±0.10(Predicted)

N-{3-5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0621-0583-50mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0621-0583-20mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0621-0583-15mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0621-0583-2mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0621-0583-30mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0621-0583-100mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0621-0583-20μmol |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0621-0583-3mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| A2B Chem LLC | BA75606-1mg |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F0621-0583-2μmol |

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |

851719-00-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

N-{3-5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

851719-00-1 (N-{3-5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量